3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol
Description
Properties
CAS No. |
20845-62-9 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-phenyl-1-piperidin-2-yl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C20H23NO/c22-20(19-12-6-7-13-21-19)14-17(15-8-2-1-3-9-15)16-10-4-5-11-18(16)20/h1-5,8-11,17,19,21-22H,6-7,12-14H2 |
InChI Key |
BVCSKXTWXLPCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2(CC(C3=CC=CC=C32)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Core Indanol Scaffold Synthesis
The indan-1-ol framework is typically synthesized via reduction or functionalization of 2-phenyl-2,3-dihydro-1H-inden-1-one derivatives. According to a reported procedure, 2-phenyl-2,3-dihydro-1H-inden-1-one can be prepared and subsequently converted to the corresponding 1-ol by reduction methods such as catalytic hydrogenation or hydride reduction.
Coupling of Indanol and Piperidine Moieties
The key step in preparing 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol involves coupling the indanol core with the piperidine substituent at the 1-position.
Nucleophilic substitution or addition : The hydroxyl group on the indanol may be activated (e.g., as triflate) to allow nucleophilic attack by the piperidine nitrogen or carbon at the 2-position.
Use of trifluoromethanesulfonic anhydride (Tf2O) : This reagent can convert hydroxyl groups into triflates, facilitating substitution reactions.
Hydrogenation and purification : Post-coupling, hydrogenation steps with palladium catalysts are used to reduce any unsaturated intermediates and purify the final compound.
Summary Table of Preparation Steps
Research and Literature Support
The synthetic strategy integrates well-established organic transformations such as Grignard additions, catalytic hydrogenations, and nucleophilic substitutions, supported by peer-reviewed publications.
The use of double aza-Michael reactions to access chiral piperidone intermediates provides a versatile route to the piperidine moiety, which is critical for the compound's biological activity.
Activation of hydroxyl groups using trifluoromethanesulfonic anhydride is a common method to enhance coupling efficiency in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The 2,3-dihydro-1H-inden-1-ol core is a common motif in synthetic organic chemistry and drug design. Key structural variations among analogs include substituent type, position, and stereochemistry:
Table 1: Structural Comparison of Indenol Derivatives
*Estimated based on molecular formula.
Key Observations :
- Substituent Position : Halogenation at C2 (e.g., 2o) vs. C5 (e.g., 5-Bromo) influences electronic properties and synthetic accessibility .
- Functional Groups: Piperidinyl and amino groups enhance solubility in acidic environments due to protonation, whereas halogenated derivatives exhibit higher lipophilicity .
- Stereochemistry: Enantiomerically pure analogs (e.g., (1R,2S)-2-Amino) are critical for biological activity, requiring enzymatic resolution or asymmetric synthesis .
Physicochemical Properties
- Lipophilicity : Piperidinyl and phenyl groups increase hydrophobicity compared to halogenated analogs.
- Solubility : The piperidine moiety may enhance aqueous solubility under acidic conditions due to amine protonation.
- Thermal Stability : Halogenated derivatives (e.g., 5-Bromo) exhibit higher melting points (~133°C flash point) .
Biological Activity
3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol is C18H22N2O. It features a piperidine ring and an indene structure, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 8 μM against human myeloid leukemia cell lines such as K562 and HL60 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 | 8 |
| Compound B | HL60 | 10 |
| Reference Drug | A6730 | 7 |
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective effects. Research indicates that compounds with piperidine structures can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegeneration .
Antimicrobial Activity
Compounds related to 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol have demonstrated antimicrobial properties. For example, studies have shown that similar piperidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 4.00 |
The mechanisms underlying the biological activities of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Modulation of Neurotransmitter Systems : The piperidine ring may interact with dopamine and serotonin receptors, potentially offering neuroprotective effects.
- Antimicrobial Action : The presence of the phenyl group may enhance membrane permeability or inhibit essential bacterial enzymes.
Case Studies
Several case studies have documented the efficacy of structurally related compounds:
- Case Study on Anticancer Activity : A study evaluated a series of indene derivatives for their anticancer properties and found that specific substitutions on the indene core significantly enhanced activity against leukemia cell lines.
- Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease demonstrated that piperidine derivatives could reduce neuroinflammation and improve motor function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
